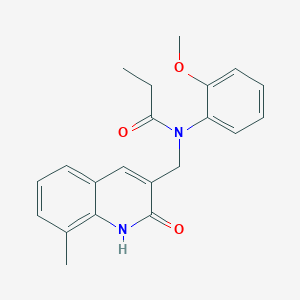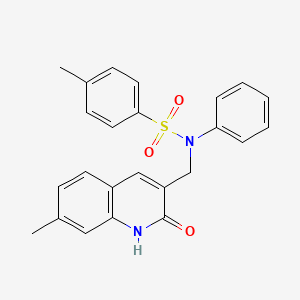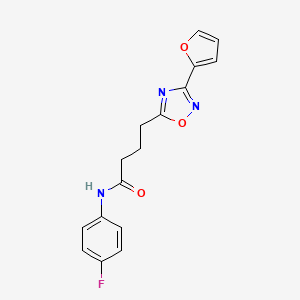
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide, also known as HM-3, is a chemical compound that has been widely studied for its potential applications in scientific research. HM-3 is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through the coordination of the metal ion with the quinoline moiety of this compound. The change in fluorescence properties can be attributed to the chelation-enhanced fluorescence effect, which is a phenomenon observed in many fluorescent probes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a promising candidate for biological applications. In addition to its metal ion detection properties, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, and can inhibit the growth of tumor cells in vitro.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide in lab experiments include its high selectivity and sensitivity for metal ions, its low toxicity, and its potential as an anti-cancer agent. However, there are also limitations to using this compound, such as its limited solubility in aqueous solutions, and its tendency to form aggregates at high concentrations.
未来方向
Future research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide could focus on improving its solubility and stability in aqueous solutions, and on developing new methods for its synthesis. Other potential applications of this compound could include its use as a fluorescent probe for other metal ions, and its use as a therapeutic agent for other diseases. Additionally, further studies could investigate the mechanism of action of this compound in cancer cells, and explore its potential as a combination therapy with other anti-cancer agents.
Conclusion
In conclusion, this compound is a quinoline-based compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown great promise as a fluorescent probe for the detection of metal ions, and as a potential anti-cancer agent. Further research on this compound could lead to new discoveries and applications in various scientific research fields.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been reported in several studies. One of the most commonly used methods involves the condensation of 8-hydroxyquinoline-2-carbaldehyde with 2-methoxybenzylamine in the presence of propionic anhydride. This method yields this compound as a yellow solid with a high purity and yield. Other methods include the use of different aldehydes or amines, and the use of different solvents or catalysts.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)propionamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of this compound is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has been shown to have a high selectivity and sensitivity for these metal ions, and can be used for the detection of metal ions in biological samples.
属性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-19(24)23(17-10-5-6-11-18(17)26-3)13-16-12-15-9-7-8-14(2)20(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQRGWWLBGSRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)



![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)
![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)
